molecular formula C18H26N2O4S B1671583 Glibornuride CAS No. 26944-48-9

Glibornuride

Numéro de catalogue: B1671583
Numéro CAS: 26944-48-9
Poids moléculaire: 366.5 g/mol
Clé InChI: RMTYNAPTNBJHQI-LLDVTBCESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le glibornuride est un médicament antidiabétique appartenant à la classe des sulfonylurées. Il est principalement utilisé pour gérer le diabète de type 2 en stimulant la sécrétion d'insuline par les cellules bêta pancréatiques. Le composé est connu pour son efficacité à réduire les niveaux de glucose dans le sang et est commercialisé sous diverses marques, dont Glutril .

Mécanisme D'action

Target of Action

Glibornuride is a sulfonylurea-type anti-diabetic drug . It primarily targets the Sulfonylurea receptor (SUR) . The SUR is a regulatory subunit of the ATP-sensitive potassium channels (K-ATP) present in the pancreatic beta cells . These receptors play a crucial role in insulin secretion and glucose homeostasis.

Mode of Action

This compound, like other sulfonylureas, binds to the SUR1 receptors in the membranes of the beta cells of potassium ATP-dependent channels . This binding leads to the closure of these channels, causing depolarization of the cell membrane, which in turn triggers the opening of voltage-gated calcium channels. The influx of calcium ions stimulates the release of insulin granules, thereby increasing insulin secretion .

Pharmacokinetics

For instance, the metabolism of this compound can be increased when combined with Abatacept, and decreased when combined with Phenobarbital .

Result of Action

The primary result of this compound’s action is an increase in insulin secretion from the pancreatic beta cells. This leads to enhanced glucose uptake and utilization by peripheral tissues, thereby reducing blood glucose levels. This makes this compound an effective treatment for type 2 diabetes mellitus .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain drugs can affect the metabolism of this compound, thereby altering its efficacy Additionally, factors such as diet, exercise, and overall health status can also impact the effectiveness of this compound in managing blood glucose levels

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le glibornuride est synthétisé par un processus en plusieurs étapes à partir du camphre-3-carboxamide. Les étapes clés comprennent :

Méthodes de production industrielle : La production industrielle du this compound suit la même voie de synthèse, mais elle est optimisée pour la fabrication à grande échelle. Cela implique un contrôle précis des conditions de réaction telles que la température, la pression et les concentrations de réactifs afin d'assurer un rendement élevé et la pureté du produit final.

Types de réactions :

    Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau de la fraction sulfonylurée.

    Réduction : Le composé peut être réduit dans des conditions spécifiques, affectant ses groupes fonctionnels.

    Substitution : Le this compound peut participer à des réactions de substitution, en particulier impliquant le groupe sulfonyle.

Réactifs et conditions courants :

    Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

    Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

    Réactifs de substitution : Tosylamide de sodium, divers nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur des sulfonylurées sur les cellules bêta pancréatiques. Cette liaison conduit à la fermeture des canaux potassiques sensibles à l'ATP, ce qui entraîne une dépolarisation de la membrane cellulaire. La dépolarisation déclenche l'ouverture des canaux calciques dépendants du voltage, ce qui conduit à un afflux d'ions calcium. La concentration intracellulaire de calcium accrue stimule l'exocytose des granules contenant de l'insuline, ce qui augmente la sécrétion d'insuline .

Composés similaires :

    Glibenclamide : Une autre sulfonylurée avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

    Glimepiride : Une sulfonylurée de troisième génération avec une durée d'action plus longue.

    Tolbutamide : Une sulfonylurée plus ancienne avec une demi-vie plus courte et un profil métabolique différent.

Unicité du this compound : Le this compound est unique en raison de sa structure chimique spécifique, qui offre un équilibre entre efficacité et sécurité. Sa structure de dérivé endo-endo, dérivée du camphre-3-carboxamide, le distingue des autres sulfonylurées .

Applications De Recherche Scientifique

Glibornuride has several scientific research applications, including:

Comparaison Avec Des Composés Similaires

    Glibenclamide: Another sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.

    Glimepiride: A third-generation sulfonylurea with a longer duration of action.

    Tolbutamide: An older sulfonylurea with a shorter half-life and different metabolic profile.

Uniqueness of Glibornuride: this compound is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its endo-endo derivative structure, derived from camphor-3-carboxamide, distinguishes it from other sulfonylureas .

Propriétés

IUPAC Name

1-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13-,14+,15+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTYNAPTNBJHQI-LLDVTBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@H]2[C@H]3CC[C@@]([C@H]2O)(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016937
Record name Glibornuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26944-48-9
Record name Glibornuride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26944-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glibornuride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glibornuride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glibornuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glibornuride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLIBORNURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP83E7434R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

193-195
Record name Glibornuride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glibornuride
Reactant of Route 2
Reactant of Route 2
Glibornuride
Reactant of Route 3
Glibornuride
Reactant of Route 4
Glibornuride
Reactant of Route 5
Glibornuride
Reactant of Route 6
Reactant of Route 6
Glibornuride
Customer
Q & A

Q1: How does Glibornuride exert its hypoglycemic effect?

A1: this compound, a second-generation sulfonylurea drug, primarily acts by binding to and blocking ATP-sensitive potassium (KATP) channels on the pancreatic beta-cell membrane. [, ] This blockade leads to membrane depolarization, opening voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion and a subsequent decrease in blood glucose levels. [, ]

Q2: Does this compound have any extrapancreatic effects?

A2: While the primary mechanism of action focuses on pancreatic beta-cells, research suggests that this compound might also exert extrapancreatic effects. Studies show a more pronounced decrease in blood glucose levels compared to the corresponding increase in insulin secretion, indicating potential effects beyond insulin release. [] Further research is needed to fully elucidate these extrapancreatic actions.

Q3: Does this compound affect Atrial Natriuretic Factor (ANF) levels?

A3: Research suggests that this compound may inhibit the elevation of plasma ANF levels in response to extracellular fluid volume expansion. A study on newly diagnosed Non-Insulin Dependent Diabetes Mellitus (NIDDM) patients showed that saline infusion after this compound administration did not increase ANF levels, while natriuresis persisted. [] This suggests a potential protective effect against glomerular hypertension and subsequent nephropathy development.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C18H26N2O4S and a molecular weight of 366.48 g/mol.

Q5: Is the this compound/β-cyclodextrin inclusion complex stable over time?

A5: Research indicates that the this compound/β-cyclodextrin inclusion complex exhibits good stability after one year of storage. Dissolution characteristics and X-ray powder diffraction spectra remained unchanged. [] This suggests the potential for improved bioavailability and consistent therapeutic effects.

Q6: Are there stability concerns with this compound/PEG 20.000 solid dispersions?

A6: Studies on this compound/PEG 20.000 solid dispersions show significant variations in dissolution rate during storage. Spectral and calorimetric analysis indicates increased crystallinity, potentially affecting the drug's dissolution and bioavailability. [] Further research is needed to optimize the formulation for improved stability.

Q7: How do structural differences between this compound and other sulfonylureas impact their effects?

A7: Structural variations among sulfonylureas contribute to differences in their binding affinity to KATP channels, influencing their potency and duration of action. [] For instance, this compound and Tolbutamide exhibit similar insulin-releasing effects, while Glibenclamide induces a more prolonged insulin response. [] These structural differences also affect their pharmacokinetic properties, such as absorption, metabolism, and elimination.

Q8: How is this compound absorbed and eliminated from the body?

A8: this compound is rapidly absorbed from the gut after oral administration. [, ] It is then metabolized in the liver, resulting in a relatively short half-life of approximately eight hours. [, ] Elimination occurs primarily through biliary excretion. []

Q9: How do the pharmacokinetics of this compound compare to other sulfonylureas?

A9: this compound exhibits a rapid onset and a relatively short duration of action compared to first-generation sulfonylureas like Tolbutamide and Chlorpropamide. [, ] Its half-life is shorter than Chlorpropamide (36 hours) but longer than Tolbutamide (5 hours), placing it in an intermediate range. [] This difference in pharmacokinetic profiles influences dosing regimens and the risk of hypoglycemia.

Q10: Does Tenoxicam affect the pharmacokinetics of this compound?

A10: No significant interaction was observed between Tenoxicam and this compound in a study on healthy volunteers. Tenoxicam did not affect the pharmacokinetic parameters of this compound, nor did it alter the insulin and glucose responses to the drug. []

Q11: Has this compound demonstrated efficacy in animal models of diabetes?

A11: In studies using streptozotocin (STZ)-induced diabetic rats, this compound administration resulted in improved blood glucose control, reduced serum aspartate transaminase activity, decreased total lipid levels, and increased blood glutathione levels. [] These findings suggest a protective effect against hepatotoxicity induced by STZ-diabetes.

Q12: What is the effect of this compound on diabetic microangiopathy development in animal models?

A12: A study on genetically diabetic rats showed that long-term treatment with this compound significantly reduced the incidence of diffuse glomerulosclerosis and retinal lesions. [] This suggests a potential benefit in delaying the progression of diabetic microvascular complications.

Q13: What analytical techniques are used to measure this compound levels?

A13: Several analytical methods have been employed to quantify this compound in biological samples. These methods include:

  • Fluorometric determination: This method involves reacting this compound with 7-chloro-4-nitrobenzo-2-oxa-1.3-diazole (NBD-chloride) to form a fluorescent NBD-amine, allowing sensitive detection of drug levels. []
  • High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in a sample, allowing for accurate quantification. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These highly sensitive and specific methods allow for the identification and quantification of this compound and its metabolites in complex biological matrices. [, ]

Q14: How does the dissolution rate of this compound impact its bioavailability?

A14: As with many poorly soluble drugs, the dissolution rate of this compound is a critical factor influencing its bioavailability. [, ] A faster dissolution rate generally leads to quicker absorption and potentially higher bioavailability.

Q15: What are the key parameters considered during the validation of analytical methods for this compound?

A15: Validation of analytical methods for this compound, like HPLC and LC-MS/MS, involves assessing various parameters including:

  • Recovery: The efficiency of extracting this compound from the biological matrix. []

Q16: Does this compound interact with drug-metabolizing enzymes?

A16: While this compound is primarily metabolized by hepatic enzymes, specific details about its potential to induce or inhibit drug-metabolizing enzymes are not extensively covered in the provided research papers. Further investigations are needed to determine if this compound significantly impacts the metabolism of other co-administered drugs.

Q17: What are some alternatives to this compound for treating Type 2 diabetes?

A17: Several other antidiabetic medications are available as alternatives to this compound. These alternatives include:

  • Other sulfonylureas: Gliclazide, Glibenclamide, Glimepiride, Glipizide. [, ]
  • Biguanides: Metformin. [, ]
  • Thiazolidinediones: Pioglitazone, Rosiglitazone. []
  • Alpha-glucosidase inhibitors: Acarbose. []

Q18: How does this compound fit into the historical development of sulfonylurea drugs?

A18: this compound belongs to the second generation of sulfonylurea drugs, developed in the late 1960s. [] This generation offered several advantages over first-generation agents like Tolbutamide and Chlorpropamide, including higher potency, a shorter half-life, and a lower incidence of side effects. [, , , ] The introduction of this compound contributed to the evolution of diabetes management, providing physicians with a more refined therapeutic option for their patients.

Q19: What are some examples of cross-disciplinary research involving this compound?

A19: The research on this compound exemplifies cross-disciplinary collaboration, drawing on expertise from various fields:

  • Pharmacology: Investigating the drug's mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential therapeutic benefits in diabetes management. [, , , , ]
  • Medicinal chemistry: Exploring structure-activity relationships to understand how structural modifications of this compound impact its activity, potency, and selectivity. []
  • Pharmaceutics: Developing and optimizing formulations like inclusion complexes and solid dispersions to improve solubility, dissolution rate, and bioavailability. [, ]
  • Analytical chemistry: Developing and validating sensitive and specific methods like fluorometric assays, HPLC, LC-MS, and LC-MS/MS for the quantification of this compound and its metabolites in biological samples. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.